molecular formula C10H9FO B1309758 6-Fluoro-3,4-dihydronaphthalen-2(1H)-one CAS No. 29419-14-5

6-Fluoro-3,4-dihydronaphthalen-2(1H)-one

Cat. No. B1309758
Key on ui cas rn: 29419-14-5
M. Wt: 164.18 g/mol
InChI Key: QMXOEISLPMFMBQ-UHFFFAOYSA-N
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Patent
US06746728B1

Procedure details

To a solution of 30 g of 4-fluorophenylacetic acid and 48.9 g of thionyl chloride in 60 ml of 1,2-dichloroethane was added a catalytic quantity of pyridine, and the solution was then refluxed for 5 hours under an atmosphere of nitrogen. Following removal of the 1,2-dichloroethane, the product was added dropwise to an ice cooled suspension of 48.6 g of aluminum chloride in 200 ml of dichloromethane. Following stirring for 30 minutes, ethylene gas was blown into the reaction vessel, and after a further 5 hours of stirring, dilute hydrochloric acid was added, and following separation of the organic layer, the aqueous layer was extracted with toluene. The toluene extract was combined with the organic layer and washed subsequently with water, a saturated aqueous solution of sodium bicarbonate, water, and a saturated aqueous solution of sodium chloride, and was then dried over anhydrous sodium sulfate and the solvent removed by evaporation, and subsequently purified by distillation (75° C., 2 Torr) to obtain 19.4 g of 6-fluoro-3,4-dihydro-2(1H)-naphthalenone.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.N1C=CC=[CH:18][CH:17]=1>ClCCCl>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[CH2:8][C:9](=[O:11])[CH2:18][CH2:17]2

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O
Name
Quantity
48.9 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
Following stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was then refluxed for 5 hours under an atmosphere of nitrogen
Duration
5 h
CUSTOM
Type
CUSTOM
Details
removal of the 1,2-dichloroethane
ADDITION
Type
ADDITION
Details
the product was added dropwise to an ice
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
suspension of 48.6 g of aluminum chloride in 200 ml of dichloromethane
STIRRING
Type
STIRRING
Details
after a further 5 hours of stirring
Duration
5 h
ADDITION
Type
ADDITION
Details
dilute hydrochloric acid was added
CUSTOM
Type
CUSTOM
Details
separation of the organic layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
WASH
Type
WASH
Details
washed subsequently with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium bicarbonate, water, and a saturated aqueous solution of sodium chloride, and was then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation
DISTILLATION
Type
DISTILLATION
Details
subsequently purified by distillation (75° C., 2 Torr)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C2CCC(CC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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